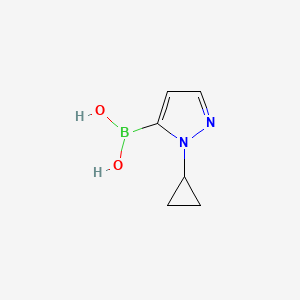

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Description

BenchChem offers high-quality (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-cyclopropylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCJLPWLKMBILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (1-cyclopropyl-1H-pyrazol-5-yl)boronic Acid in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity. When functionalized with a boronic acid at the 5-position and bearing a cyclopropyl group at the 1-position, the resulting molecule, (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, becomes a highly valuable building block. This compound is particularly sought after for its application in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the construction of complex carbon-carbon bonds in the synthesis of novel drug candidates. The cyclopropyl moiety often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced potency. This guide provides a comprehensive overview of the synthetic protocols for preparing this key intermediate, with a focus on the underlying chemical principles and practical considerations for its successful synthesis in a laboratory setting.

Synthetic Strategy: A Two-Stage Approach

The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is most effectively achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, 1-cyclopropyl-1H-pyrazole. The second, and more nuanced stage, is the regioselective introduction of the boronic acid functionality at the C5 position of the pyrazole ring. This guide will detail a robust and well-precedented methodology for each stage.

Part 1: Synthesis of the Precursor: 1-cyclopropyl-1H-pyrazole

The foundational step in this synthesis is the formation of the N-substituted pyrazole ring. A common and efficient method for this is the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with the corresponding hydrazine. In this case, cyclopropylhydrazine is reacted with a source of malondialdehyde.

Causality of Experimental Choices:

-

1,3-Dicarbonyl Source: Malondialdehyde is unstable and prone to polymerization. Therefore, a stable precursor such as 1,1,3,3-tetramethoxypropane is used, which hydrolyzes in situ under acidic conditions to generate the reactive malondialdehyde.

-

Hydrazine Salt: Cyclopropylhydrazine is often used as its hydrochloride or oxalate salt to improve its stability and handling. The free base is then generated in situ by the addition of a base or through a buffered reaction medium.

-

Solvent and Catalyst: An alcoholic solvent like ethanol or methanol is typically employed as it is polar enough to dissolve the reactants and facilitates the reaction. An acid catalyst, such as hydrochloric acid or acetic acid, is crucial for both the hydrolysis of the malondialdehyde precursor and for catalyzing the condensation and cyclization steps.

Experimental Protocol: Synthesis of 1-cyclopropyl-1H-pyrazole

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1,1,3,3-Tetramethoxypropane | 1.0 | 164.20 | 16.42 g |

| Cyclopropylhydrazine hydrochloride | 1.1 | 108.56 | 11.94 g |

| Ethanol | - | - | 100 mL |

| Hydrochloric Acid (conc.) | catalytic | - | ~1 mL |

Step-by-Step Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (16.42 g, 100 mmol) and ethanol (100 mL).

-

Add cyclopropylhydrazine hydrochloride (11.94 g, 110 mmol) to the stirred solution.

-

Carefully add concentrated hydrochloric acid (~1 mL) dropwise.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-cyclopropyl-1H-pyrazole.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Part 2: Regioselective C5-Borylation of 1-cyclopropyl-1H-pyrazole

The introduction of the boronic acid group at the C5 position of the 1-cyclopropyl-1H-pyrazole is the critical step. Direct C-H borylation using transition metal catalysts often lacks the desired regioselectivity for N-substituted pyrazoles, with steric hindrance from the N-substituent favoring borylation at other positions. A more reliable and regioselective method is the deprotonation of the most acidic proton on the pyrazole ring, which is at the C5 position, followed by quenching with a boron electrophile. This reaction is performed under thermodynamic control to ensure the formation of the more stable C5-lithiated intermediate.

Causality of Experimental Choices:

-

Deprotonation Agent: A strong, non-nucleophilic base is required to deprotonate the C5 proton. n-Butyllithium (n-BuLi) is a common and effective choice.

-

Thermodynamic Control: The reaction is typically performed at or above 0°C to allow for the equilibration of any kinetically formed intermediates to the more stable C5-lithiated species.

-

Boron Electrophile: Triisopropyl borate is a readily available and reactive boron electrophile that, upon hydrolysis, yields the desired boronic acid. Alternatively, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to directly form the pinacol ester of the boronic acid, which is often more stable and easier to handle and purify.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-cyclopropyl-1H-pyrazole | 1.0 | 108.14 | 10.81 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 44 mL |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.2 | 186.05 | 22.33 g |

Step-by-Step Methodology:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-cyclopropyl-1H-pyrazole (10.81 g, 100 mmol) and anhydrous THF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure the formation of the thermodynamic C5-lithiated product.

-

Cool the reaction mixture back down to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (22.33 g, 120 mmol) dropwise, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white solid.

Hydrolysis to the Boronic Acid (Optional):

If the free boronic acid is required, the pinacol ester can be hydrolyzed.

-

Dissolve the pinacol ester in a 10:1 mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid.

Mechanistic Rationale for Regioselective C5-Lithiation

The regioselectivity of the lithiation of N-substituted pyrazoles is a well-studied phenomenon. While kinetic deprotonation can sometimes occur at the C3 position or on the N-substituent if it contains acidic protons, the C5-lithiated species is generally the most thermodynamically stable. This is attributed to the coordination of the lithium cation to the adjacent N2 nitrogen atom, forming a stable five-membered chelate-like structure. Allowing the reaction to proceed under thermodynamic control (i.e., at a higher temperature for a longer duration after the initial deprotonation) ensures that any kinetically formed lithiated species can equilibrate to the more stable C5-lithiated isomer.

Caption: Mechanism of regioselective C5-lithiation of 1-cyclopropyl-1H-pyrazole.

Characterization and Quality Control

The identity and purity of the synthesized (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid and its pinacol ester should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The presence of the cyclopropyl and pyrazole ring protons and carbons, as well as the characteristic signals for the pinacol ester group (a singlet integrating to 12 protons around 1.3 ppm in the ¹H NMR), will verify the successful synthesis.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory. All transfers should be performed using a syringe or cannula techniques.

-

Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

-

Strong acids and bases should be handled with appropriate care to avoid skin and eye contact.

Conclusion

The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The thermodynamically controlled lithiation of 1-cyclopropyl-1H-pyrazole at the C5 position, followed by borylation, represents a robust and reliable method for the preparation of this valuable building block. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this important intermediate, thereby facilitating the discovery and development of new therapeutic agents.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Girish, Y. R., et al. (2014). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Journal of Saudi Chemical Society, 18(5), 523-528.

-

Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

- Ivachtchenko, A. V., et al. (2005). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Journal of Heterocyclic Chemistry, 42(5), 831-840.

- Wallace, D. J., & Chen, C. Y. (2002). A general and efficient method for the synthesis of 2-aryl- and 2-heteroaryl-substituted 1,3-dioxanes. Tetrahedron Letters, 43(38), 6987-6990.

An In-Depth Technical Guide to (1-cyclopropyl-1H-pyrazol-5-yl)boronic Acid: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, discuss its stability and handling, present a plausible synthetic route, and explore its primary application as a key reagent in modern cross-coupling reactions. This document is intended for scientists and drug development professionals seeking to leverage this molecule's unique structural features for the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of Pyrazole Boronic Acids

The design of novel small-molecule therapeutics often relies on the strategic combination of proven pharmacophores with versatile chemical handles. (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid exemplifies this principle, merging the biologically significant pyrazole nucleus with the synthetically powerful boronic acid moiety.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Consequently, the pyrazole core is found in a wide array of blockbuster drugs, including kinase inhibitors for cancer therapy (e.g., Ibrutinib, Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and treatments for erectile dysfunction (e.g., Sildenafil).[1] The incorporation of a cyclopropyl group at the N1 position adds a degree of conformational rigidity and metabolic stability, often enhancing the pharmacokinetic profile of a drug candidate.

The Boronic Acid Moiety as a Synthetic Linchpin

Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in modern organic synthesis.[2] Their foremost application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2] This reaction's reliability, functional group tolerance, and relatively mild conditions have made it a cornerstone of pharmaceutical manufacturing.[3] The boronic acid group on the pyrazole ring serves as a versatile handle, enabling its precise installation into a target molecule.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in the laboratory. While specific experimental data for this exact compound is limited in publicly available literature, we can infer key properties based on its structure and data from closely related analogues.

Structural and Identity Data

| Property | Value | Source |

| Compound Name | (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid | - |

| CAS Number | 1537208-26-6 | [4] |

| Molecular Formula | C₇H₁₁BN₂O₂ | [5] |

| Molecular Weight | 151.96 g/mol | |

| Derivative | (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester | [6] |

| Derivative CAS | 2123477-78-9 | [6] |

| Derivative Formula | C₁₂H₁₉BN₂O₂ | [6] |

| Derivative MW | 234.11 g/mol | [6] |

Physical Properties

| Property | Description | Rationale / Analog Data |

| Appearance | Predicted to be a white to off-white solid or powder. | This appearance is typical for analogous heterocyclic boronic acids such as 1H-Pyrazole-4-boronic acid.[7] |

| Melting Point | Data not available. Predicted to be >100 °C. | The related 1H-Pyrazole-4-boronic acid has a melting point of 146-151 °C. The pinacol ester derivative is expected to have a lower melting point, as seen with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (67-71 °C). |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, methanol, and THF. Limited solubility in water and non-polar solvents like hexanes. | General solubility profiles for boronic acids. Protocols for similar compounds often use DMSO for stock solutions.[8] |

| pKa | Data not available. | The pKa of the B-OH group is a critical parameter influencing its reactivity in coupling reactions and its potential for biological interactions. This remains a key data gap for experimental determination. |

Stability, Storage, and Handling

Proper storage and handling are critical to maintaining the integrity of boronic acids.

-

Moisture Sensitivity: Boronic acids are susceptible to dehydration, which can lead to the reversible formation of a cyclic trimeric anhydride known as a boroxine. This process can affect the stoichiometry of reactions. For this reason, the compound should be stored in a tightly sealed container in a dry environment, such as a desiccator or glovebox.[9]

-

Recommended Storage: For long-term stability, storage in a cool, dry place (2-8 °C) is recommended.[7] For sensitive applications or long-term archival, storage at -20°C under an inert atmosphere (Argon or Nitrogen) is advisable.[8]

-

The Pinacol Ester Advantage: The corresponding pinacol ester derivative is significantly more stable and less prone to dehydration.[2][3] It is often the preferred form for commercial supply and use in synthesis, with the free boronic acid being generated in situ or during aqueous workup if necessary.

Spectroscopic Characterization (The Scientist's Fingerprint)

While specific spectra for this compound are not publicly available, we can predict the key features expected from NMR and MS analysis based on its structure and data from analogous compounds.[10] These predictions serve as a guide for researchers performing quality control or structure verification.

-

¹H NMR:

-

Pyrazole Protons: Two doublets are expected in the aromatic region (δ ≈ 6.0-7.5 ppm), corresponding to the two protons on the pyrazole ring.

-

Cyclopropyl Protons: A complex multiplet system is expected in the upfield region (δ ≈ 0.8-3.5 ppm) for the CH and CH₂ protons of the cyclopropyl group.

-

B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, would be present for the hydroxyl protons. Its chemical shift can vary significantly depending on concentration and solvent.

-

-

¹³C NMR:

-

Pyrazole Carbons: Three distinct signals are expected for the pyrazole ring carbons, with the carbon atom directly attached to the boron (C-B) potentially showing broader signals due to quadrupolar relaxation from the boron nucleus.

-

Cyclopropyl Carbons: Signals for the CH and CH₂ carbons of the cyclopropyl group would appear in the aliphatic region.

-

-

¹¹B NMR:

-

A single, broad signal is expected in the range of δ 20-35 ppm, which is characteristic of an sp²-hybridized boron atom in a boronic acid.[10]

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the [M+H]⁺ peak. Dehydration ([M+H-H₂O]⁺) is a common fragmentation pattern for boronic acids.

-

Synthesis and Purification

The synthesis of heteroaryl boronic acids is a well-established field. A plausible and common route to (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid involves a lithium-halogen exchange followed by borylation.

Retrosynthetic Analysis

The logical disconnection points toward a halogenated pyrazole precursor, which can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Laboratory-Scale Synthesis Protocol

This protocol is illustrative and based on general methods for boronic acid synthesis.[11] It must be performed by trained personnel using appropriate safety precautions.

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Lithiation: n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour upon completion of the addition.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight. Causality: The borate ester acts as the boron source, trapping the nucleophilic organolithium intermediate.

-

Quenching & Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid until the pH is ~1-2.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or silica gel column chromatography to yield the final product.

Key Applications in Drug Discovery and Chemical Synthesis

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, enabling the construction of biaryl or heteroaryl-aryl structures that are central to many pharmaceutical compounds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the palladium-catalyzed coupling of an organoboron compound (like our pyrazole boronic acid) with an organohalide (e.g., aryl bromide, iodide, or triflate). The catalytic cycle is a well-understood process that forms the new C-C bond with high efficiency.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Workflow: A Representative Suzuki Coupling Protocol

-

Reagent Charging: To a reaction vessel is added the aryl halide (1.0 eq), (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq). Causality: The base is essential to activate the boronic acid for the transmetalation step.

-

Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) is added. Causality: Degassing removes oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated (typically 80-110 °C) under an inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup & Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then isolated and purified via standard techniques like column chromatography.

Conclusion

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid stands as a high-value building block for chemical innovation. Its structure combines a biologically relevant pyrazole core with the supreme synthetic flexibility of a boronic acid. For researchers in drug discovery, it offers a direct route to novel chemical entities bearing a proven pharmacophore. For synthetic chemists, it is a reliable and versatile partner in C-C bond formation. A clear understanding of its properties, stability, and reaction protocols, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

-

PubChem. (1-cyclopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid. Retrieved from [Link]

-

PubChem. 1H-Pyrazole-5-boronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (Supporting Information) Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

Wang, B. et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(5), 633. MDPI. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

- Google Patents. (2015). CN105001249A - Method for preparing cyclopropyl boronic acid.

-

Silva, F. et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2957. MDPI. Retrieved from [Link]

-

Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. PMC. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1537208-26-6|(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (1-cyclopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid | C7H11BN2O2 | CID 167725777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural formality but the bedrock of scientific integrity and a prerequisite for advancing a compound through the rigorous pipeline of preclinical and clinical evaluation. Heterocyclic compounds, particularly those incorporating the pyrazole scaffold, are of immense interest due to their prevalence in a wide array of medicinally active agents.[1][2] The introduction of a boronic acid moiety further enhances the synthetic utility of these molecules, positioning them as key intermediates in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3]

This guide provides a comprehensive, in-depth technical framework for the structure elucidation of a novel pyrazole derivative, (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid. As of the writing of this document, a complete, publicly available, peer-reviewed spectroscopic and crystallographic dataset for this specific molecule has not been formally published. Therefore, this guide will serve as both a practical manual for researchers actively synthesizing this compound and a predictive blueprint based on established principles of analytical chemistry and data from closely related structures. Every analytical step is detailed not just as a protocol but with an underlying rationale, ensuring a self-validating and scientifically rigorous approach to structure confirmation.

Introduction to (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid: A Molecule of Synthetic Potential

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, with the chemical formula C₆H₉BN₂O₂, is a bifunctional molecule featuring a pyrazole ring N-substituted with a cyclopropyl group and bearing a boronic acid at the 5-position.[4][5] Its strategic importance lies in its potential as a versatile building block in medicinal chemistry, enabling the introduction of the 1-cyclopropyl-1H-pyrazol-5-yl moiety into more complex molecular architectures. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability and binding affinity.

The unambiguous confirmation of its structure is paramount to ensure the fidelity of subsequent synthetic transformations and the accurate interpretation of biological data. This guide will systematically detail the multi-technique analytical workflow required to achieve this.

The Analytical Workflow: A Multi-pronged Approach to Structure Confirmation

The comprehensive elucidation of a novel molecule's structure is never reliant on a single analytical technique. Instead, it is a synergistic process where each method provides a unique piece of the structural puzzle. The workflow for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is designed to be robust and self-validating, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Caption: A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) provides the most direct evidence of a molecule's mass and can offer strong support for its elemental composition. For (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

Predicted Data and Interpretation

The molecular weight of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid (C₆H₉BN₂O₂) is 151.96 g/mol .[4]

| Ion | Predicted m/z (Monoisotopic) | Rationale |

| [M+H]⁺ | 153.0826 | Protonation of a nitrogen atom on the pyrazole ring. This is often a prominent ion in ESI positive mode. |

| [M-H]⁻ | 151.0670 | Deprotonation of a hydroxyl group on the boronic acid. |

| [M+Na]⁺ | 175.0645 | Adduct formation with sodium ions, which are often present as impurities. |

| [M-H₂O+H]⁺ | 135.0720 | Dehydration of the boronic acid moiety, a common fragmentation pathway. |

Expert Insight: The observation of the [M+H]⁺ ion with a mass accuracy of less than 5 ppm provides strong evidence for the elemental composition of the molecule. The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance) should also be observable in the high-resolution spectrum, further corroborating the presence of a single boron atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹¹B NMR, supplemented by 2D NMR experiments, will provide an unambiguous assignment of the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is a good starting choice as it can break up the potential oligomeric structures of the boronic acid through solvent exchange.[6]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

¹¹B NMR

-

2D NMR: COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Predicted ¹H NMR Data and Interpretation (400 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | d | 1H | H-3 (pyrazole) | The proton at the 3-position of the pyrazole ring is expected to be a doublet due to coupling with the H-4 proton. |

| ~6.3 - 6.5 | d | 1H | H-4 (pyrazole) | The proton at the 4-position will be a doublet due to coupling with the H-3 proton. |

| ~3.6 - 3.8 | m | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the four methylene protons. |

| ~1.0 - 1.2 | m | 2H | CH₂ (cyclopropyl) | The two methylene protons of the cyclopropyl group cis to the pyrazole ring will appear as a multiplet. |

| ~0.8 - 1.0 | m | 2H | CH₂ (cyclopropyl) | The two methylene protons of the cyclopropyl group trans to the pyrazole ring will appear as a multiplet, likely at a slightly different chemical shift than the cis protons. |

Expert Insight: The B(OH)₂ protons will likely exchange with the deuterated solvent and therefore will not be observed. The exact chemical shifts of the pyrazole protons can be influenced by the electronic nature of the boronic acid group.

Predicted ¹³C NMR Data and Interpretation (101 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | C-5 (pyrazole) | The carbon atom directly attached to the boron is expected to be significantly downfield. Its signal may be broad due to quadrupolar relaxation. |

| ~135 - 140 | C-3 (pyrazole) | The other sp² carbon of the pyrazole ring adjacent to a nitrogen. |

| ~105 - 110 | C-4 (pyrazole) | The sp² carbon at the 4-position of the pyrazole ring. |

| ~35 - 40 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group. |

| ~8 - 12 | CH₂ (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl group. |

Expert Insight: The carbon attached to the boron (C-5) may sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus.

Predicted ¹¹B NMR Data and Interpretation (128 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Peak Shape | Rationale |

| ~28 - 33 | Broad | The chemical shift of trigonal planar (sp²) boronic acids typically falls in this range.[7] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. In the presence of a diol or at higher pH, a second, sharper peak at a higher field corresponding to the tetrahedral (sp³) boronate ester may appear.[8][9] |

The Power of 2D NMR: Connecting the Dots

Caption: Expected key 2D NMR correlations for structural assignment.

-

COSY: Will confirm the coupling between H-3 and H-4 on the pyrazole ring, and between the methine and methylene protons of the cyclopropyl group.

-

HSQC: Will correlate each proton signal to its directly attached carbon (e.g., H-3 to C-3, H-4 to C-4, etc.).

-

HMBC: Is crucial for establishing the connectivity between the different fragments. Key correlations to look for are:

-

From the cyclopropyl methine proton to C-3 and C-5 of the pyrazole ring, confirming the N-substitution position.

-

From the pyrazole protons (H-3 and H-4) to the carbon bearing the boronic acid (C-5).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data and Interpretation

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3600 - 3200 | O-H stretch (broad) | Characteristic of the hydroxyl groups of the boronic acid, often hydrogen-bonded. |

| ~3100 - 3000 | C-H stretch (sp² and cpr) | Aromatic C-H stretches from the pyrazole ring and C-H stretches from the cyclopropyl group. |

| ~1600 - 1450 | C=N and C=C stretch | Vibrations from the pyrazole ring. |

| ~1350 - 1300 | B-O stretch | A characteristic absorption for the boron-oxygen single bond. |

| ~1200 - 1150 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds within the pyrazole ring. |

Expert Insight: The broad O-H stretch is a strong indicator of the presence of the boronic acid functionality. The absence of other characteristic peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) helps to rule out alternative structures.

X-ray Crystallography: The Definitive Structure

Should the synthesized compound be crystalline, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and solid-state conformation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.

Expert Insight: While not always feasible, a crystal structure provides irrefutable evidence and is the gold standard for structure elucidation. It can reveal interesting solid-state packing interactions, such as hydrogen bonding between the boronic acid moieties.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, as outlined in this guide, represents a robust, multi-faceted, and self-validating process. By integrating data from high-resolution mass spectrometry, a suite of NMR experiments, and FTIR spectroscopy, a researcher can build an unassailable case for the proposed structure. Each technique provides complementary information, and the congruence of the data from all methods leads to a high degree of confidence in the final assignment. This rigorous approach to structure confirmation is not merely an academic exercise; it is a fundamental requirement for the advancement of this and other novel molecules in the demanding field of drug discovery.

References

- Chapin, B. M., Metola, P., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry.

-

St. John, F. J., Hall, D. G., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15643–15651. [Link]

- Wrackmeyer, B. (1978). NMR Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14, 1-117.

-

Gendibal. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100–1103.

-

Smole, M. A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

-

Pop, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

-

Sonar, V. N., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega, 8(42), 39088-39103. [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Pop, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

Sources

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1678534-30-9 | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid - Synblock [synblock.com]

- 4. 1537208-26-6|(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1h-pyrazole-5-boronic acid availability | Sigma-Aldrich [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid molecular weight

An In-Depth Technical Guide to (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid: A Keystone Reagent in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, a heterocyclic building block of increasing importance in drug discovery and development. We will explore its fundamental physicochemical properties, its critical role as a reagent in carbon-carbon bond formation, and provide detailed, field-proven experimental protocols for its application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of the cyclopropyl-pyrazole scaffold to construct novel molecular entities with therapeutic potential.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular motifs are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets, offering a fertile ground for drug discovery. The pyrazole ring is one such scaffold, forming the core of numerous clinically approved drugs and investigational agents due to its metabolic stability and capacity for diverse molecular interactions.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

Parallel to the importance of heterocyclic cores, the development of robust synthetic methodologies has been a primary driver of innovation. Boronic acids and their esters are indispensable tools in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction provides a powerful and versatile method for creating carbon-carbon bonds, which is fundamental to the assembly of complex molecular architectures from simpler precursors.[5][6]

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid emerges at the intersection of these two domains. It combines the desirable features of the pyrazole heterocycle with the synthetic utility of a boronic acid, offering chemists a direct route to incorporate the unique 1-cyclopropyl-pyrazole moiety into target molecules. The cyclopropyl group itself is often used to modulate a compound's metabolic stability, conformational rigidity, and potency. This guide serves as a detailed resource for understanding and utilizing this high-value chemical intermediate.

Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is a stable, solid compound amenable to standard laboratory handling procedures.

Chemical Structure

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

-

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid (1.2 equiv.)

-

Aryl or Heteroaryl Bromide (1.0 equiv.)

-

Palladium Catalyst (e.g., PdCl₂(dppf) or XPhos Pd G2, 2-5 mol%) [7]* Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.) * Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene) [8]* Inert Gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox glassware

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 equiv.), (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid (1.2 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the aryl bromide).

-

Degassing (Causality): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for trustworthiness and reproducibility. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with argon ("freeze-pump-thaw" for volatile solvents or sparging with argon for 15-20 minutes).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expert Insights: Causality and Optimization

-

Why a Boronic Acid Ester is Sometimes Preferred: For challenging couplings, the corresponding pinacol ester, (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester (CAS 2123477-78-9), may offer advantages. [9]Esters can exhibit higher stability, reduced propensity for self-condensation (trimerization), and better solubility, leading to more consistent reaction outcomes.

-

Catalyst Inhibition by N-Heterocycles: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. [6][8]This is a key challenge with nitrogen-rich heterocycles.

-

Mitigation Strategy: The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is crucial. [8]These ligands stabilize the Pd(0) state and promote the desired reductive elimination step over catalyst decomposition pathways, ensuring a self-validating and efficient system.

-

-

The Protodeboronation Side Reaction: Under certain conditions (e.g., high temperatures, presence of protic sources), the boronic acid can be cleaved from the pyrazole ring, resulting in the formation of 1-cyclopropyl-1H-pyrazole as a byproduct. [6] * Mitigation Strategy: Careful selection of a non-protic solvent system when possible, using the mildest effective base (K₃PO₄ is often a good choice), and maintaining the lowest possible reaction temperature can minimize this undesired pathway. [8]

Broader Applications in Drug Discovery

The incorporation of the (1-cyclopropyl-1H-pyrazol-5-yl) moiety can be a strategic decision in a medicinal chemistry campaign. The pyrazole core provides defined vectors for hydrogen bonding and other non-covalent interactions within a protein binding site. The N-cyclopropyl group enhances lipophilicity and can introduce a degree of conformational constraint, which may improve binding affinity and selectivity. Furthermore, this group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The synthetic accessibility via the Suzuki-Miyaura coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the iterative cycle of drug design and optimization.

References

- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).

- (1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid - Amerigo Scientific.

- The Role of Pyrazole Boronic Acids in Modern Drug Discovery.

- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Str

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism - ACS Public

- (1-cyclopropyl-1h-pyrazol-5-yl)boronic acid pinacol ester | 2123477-78-9 - Biosynth.

- (PDF)

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Reagents and conditions: (a) boronic acid or boronic acid pinacol...

- 1h-pyrazole-5-boronic acid availability | Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

stability and storage of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a cyclopropyl group and a pyrazole moiety, make it a desirable component for the synthesis of novel therapeutic agents. However, like many organoboronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, its primary degradation pathways, and best practices for its storage and handling to ensure its integrity and performance in synthetic applications.

Chemical Nature and Inherent Instabilities

The chemical reactivity of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is dominated by the electron-deficient boron atom, making it susceptible to several degradation pathways. Understanding these pathways is crucial for developing effective storage and handling strategies.

Primary Degradation Pathways

The three primary degradation pathways for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid are protodeboronation, oxidation, and boroxine formation.

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2][3] This process is often promoted by aqueous media and can be catalyzed by acids or bases.[4][5] For (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, this would result in the formation of 1-cyclopropyl-1H-pyrazole. The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the pyrazole ring.

The carbon-boron bond in boronic acids is susceptible to oxidation, leading to the formation of a hydroxyl group in place of the boronic acid moiety.[6][7] This process can be initiated by atmospheric oxygen or other oxidizing agents, and it is a significant concern for the long-term storage of boronic acids.[8] The oxidation of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid would yield 1-cyclopropyl-1H-pyrazol-5-ol. This degradation pathway is particularly relevant in biological applications where reactive oxygen species may be present.[7][8][9]

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring called a boroxine.[10][11][12][13] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.[11] While boroxine formation is a form of "degradation" in the sense that the desired monomeric boronic acid is consumed, it is often a stable form for storage.[13]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid. The following recommendations are based on best practices for organoboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C to 4°C. | Low temperatures slow down the rates of all degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Light | Store in an amber vial or in the dark. | Protects the compound from potential light-induced degradation. |

| Moisture | Keep the container tightly sealed and use a desiccator for long-term storage. | Prevents hydrolysis and protodeboronation. |

| Container | Use a clean, dry, and inert container (e.g., glass or PTFE). | Avoids contamination and potential reactions with the container material. |

Handling

-

Inert Atmosphere: When handling the solid, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Aprotic Solvents: For preparing solutions, use dry, aprotic solvents to avoid hydrolysis.

-

Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with metals or other reagents that could catalyze degradation.

Experimental Protocols for Stability Assessment

Regular assessment of the purity of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is essential. The following are detailed protocols for stability testing using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Stability Assessment

Protocol 1: HPLC-UV for Purity Assessment

This method is suitable for quantifying the purity of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid and detecting non-volatile degradation products.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute.

-

Hold at 5% B for 2 minutes for re-equilibration.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Data Interpretation:

-

The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Monitor for the appearance of new peaks, which may indicate degradation products. The protodeboronated product (1-cyclopropyl-1H-pyrazole) will likely have a different retention time.

-

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation.[14][15] The use of a mobile phase with no pH modifier and a column with low silanol activity can help to minimize this issue.[14]

Protocol 2: ¹H NMR for Structural Integrity and Boroxine Detection

¹H NMR is a powerful tool for confirming the structural integrity of the molecule and for detecting the presence of the corresponding boroxine.

-

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

-

-

Solvent:

-

DMSO-d₆ (Deuterated dimethyl sulfoxide)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Data Interpretation:

-

Boronic Acid Monomer: The spectrum should show characteristic peaks for the cyclopropyl and pyrazole protons, as well as a broad singlet for the B(OH)₂ protons.

-

Boroxine: The formation of boroxine will result in a downfield shift of the pyrazole protons adjacent to the boron atom and the disappearance of the B(OH)₂ signal, with the appearance of a new signal for water. The ratio of the monomer to the boroxine can be determined by integrating the respective signals. It has been noted that boronic acids should ideally not contain more than 5% boroxine for synthetic applications.[16]

-

Protodeboronation: The appearance of new signals corresponding to 1-cyclopropyl-1H-pyrazole would indicate protodeboronation.

-

Conclusion

The stability of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is a critical factor that can impact its successful application in research and development. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and by implementing appropriate storage and handling procedures, its integrity can be maintained. Regular monitoring of its purity using analytical techniques such as HPLC and NMR is essential to ensure its quality over time. This guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively manage and utilize this important synthetic building block.

References

- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)

- RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media.

- RSC Publishing. (n.d.). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions.

- Organic Chemistry Portal. (n.d.).

- (2022). Protodeboronation of (Hetero)

- Semantic Scholar. (n.d.). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)

- ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

- CORE. (n.d.). Base-catalyzed Aryl-B(OH)

- NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)

- ResearchGate. (n.d.).

- NIH. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.

- (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Wikipedia. (n.d.). Boroxine.

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- (2000).

- (n.d.).

- NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- TCI Chemicals. (2025).

- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- Sigma-Aldrich. (2024).

- (2023).

- PubMed. (2012).

- CymitQuimica. (2024).

- ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- ChemicalBook. (2025). B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid.

- Organic Syntheses. (2009). Working with Hazardous Chemicals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Protodeboronation [organic-chemistry.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. pnas.org [pnas.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boroxine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. orgsyn.org [orgsyn.org]

Spectroscopic Characterization of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid: A Technical Guide

Introduction

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in numerous pharmacologically active molecules, and the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this key building block, ensuring the reliability and reproducibility of subsequent synthetic endeavors.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, offering a robust reference for researchers and scientists in the field.

Molecular Structure and Key Features

The structure of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid incorporates a five-membered pyrazole ring, an N-linked cyclopropyl group, and a boronic acid functional group at the C5 position. This arrangement of atoms gives rise to a unique electronic and steric environment, which is reflected in its spectroscopic signatures.

Figure 1: Molecular structure of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those on the boronic acid.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Figure 2: General workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J ≈ 2.0 Hz | 1H | Pyrazole H3 |

| ~6.50 | d, J ≈ 2.0 Hz | 1H | Pyrazole H4 |

| ~3.60 | m | 1H | Cyclopropyl CH |

| ~1.10 | m | 2H | Cyclopropyl CH₂ (diastereotopic) |

| ~0.90 | m | 2H | Cyclopropyl CH₂ (diastereotopic) |

| ~8.0 (broad) | s | 2H | B(OH)₂ |

Rationale for Assignments:

-

Pyrazole Protons: The protons on the pyrazole ring (H3 and H4) are expected to appear as doublets due to coupling to each other. H3 is deshielded relative to H4 due to the inductive effect of the adjacent nitrogen atom.

-

Cyclopropyl Protons: The cyclopropyl protons will present as complex multiplets in the aliphatic region. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic and will appear as two separate multiplets.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid are exchangeable and will typically appear as a broad singlet. Its chemical shift can be highly dependent on concentration and the presence of water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Pyrazole C3 |

| ~110.0 | Pyrazole C4 |

| ~140.0 (broad) | Pyrazole C5 (attached to Boron) |

| ~35.0 | Cyclopropyl CH |

| ~8.0 | Cyclopropyl CH₂ |

Rationale for Assignments:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the boronic acid substituent. C5, being directly attached to the boron atom, is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus.

-

Cyclopropyl Carbons: The cyclopropyl carbons will appear in the upfield region, characteristic of strained aliphatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically reported in wavenumbers (cm⁻¹).

Figure 3: General workflow for IR data acquisition.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 (broad) | Strong | O-H stretch | Boronic acid (intermolecular H-bonding) |

| ~3120 | Medium | C-H stretch | Pyrazole ring |

| ~3010 | Medium | C-H stretch | Cyclopropyl group |

| ~1600 | Medium | C=N stretch | Pyrazole ring |

| ~1550 | Medium | C=C stretch | Pyrazole ring |

| ~1350 | Strong | B-O stretch | Boronic acid |

Interpretation of Key Bands:

-

O-H Stretch: A very prominent broad band in the 3400-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.

-

C-H Stretches: The C-H stretching vibrations of the pyrazole ring and the cyclopropyl group will appear just above and below 3000 cm⁻¹, respectively.

-

Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.

-

B-O Stretch: A strong absorption around 1350 cm⁻¹ is indicative of the B-O single bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Both positive and negative ion modes can be employed.

Figure 4: General workflow for MS data acquisition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₉BN₂O₂

-

Molecular Weight: 151.96 g/mol

-

Predicted [M+H]⁺: 153.08

-

Predicted [M-H]⁻: 151.06

| m/z (Predicted) | Ion | Possible Fragmentation Pathway |

| 153.08 | [M+H]⁺ | Protonated molecular ion |

| 135.07 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid |

| 111.07 | [M+H - B(OH)₂]⁺ | Loss of the boronic acid group |

Fragmentation Analysis:

Under ESI conditions, the protonated molecular ion [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for boronic acids include the loss of water. Cleavage of the C-B bond would result in the loss of the boronic acid moiety, yielding a fragment corresponding to the 1-cyclopropyl-1H-pyrazole cation.

Summary of Spectroscopic Data

The table below provides a consolidated summary of the predicted spectroscopic data for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid.

| Technique | Key Predicted Features |

| ¹H NMR | Pyrazole protons at ~7.80 and ~6.50 ppm; Cyclopropyl protons at ~3.60, ~1.10, and ~0.90 ppm; Broad B(OH)₂ at ~8.0 ppm. |

| ¹³C NMR | Pyrazole carbons at ~145.0, ~140.0, and ~110.0 ppm; Cyclopropyl carbons at ~35.0 and ~8.0 ppm. |

| IR | Broad O-H stretch (3400-3200 cm⁻¹); C-H stretches (~3120, ~3010 cm⁻¹); Pyrazole ring stretches (~1600, ~1550 cm⁻¹); Strong B-O stretch (~1350 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ at m/z 153.08; Key fragments at m/z 135.07 and 111.07. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 167725777, (1-cyclopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid. [Link]

-

iChemical. Cyclopropylboronic acid. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

MDPI. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]

-

PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

The Synthetic Gateway to Advanced Pharmaceuticals: A Technical Guide to (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in the development of numerous therapeutic agents.[1][2] Pyrazole derivatives are integral components of drugs targeting a wide array of diseases, from cancer to inflammatory conditions and infectious agents.[3][4] The functionalization of this versatile heterocycle is therefore a critical endeavor for researchers and drug development professionals. Among the vast toolkit of synthetic intermediates, (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid has emerged as a key building block, offering a strategic entry point for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of its commercial availability, synthesis, and application, with a focus on enabling researchers to leverage its full potential.

Commercial Availability: Securing a Reliable Supply Chain for a Critical Intermediate

The accessibility of starting materials is a cornerstone of efficient drug discovery programs. (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid and its more stable pinacol ester derivative are readily available from a range of specialized chemical suppliers. This ensures that researchers can procure this vital reagent with relative ease, facilitating its incorporation into synthetic workflows.

Below is a summary of representative commercial suppliers. Purity levels are typically high (≥95%), suitable for most research and development applications.

| Supplier | Product Name | CAS Number | Molecular Formula |

| Amerigo Scientific | (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid | 1537208-26-6 | C6H9BN2O2 |

| BLDpharm | (1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid | 1537208-26-6 | C6H9BN2O2 |

| Biosynth | (1-cyclopropyl-1h-pyrazol-5-yl)boronic acid pinacol ester | 2123477-78-9 | C12H19BN2O2 |

| Sigma-Aldrich | (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid | 1537208-26-6 | C6H9BN2O2 |

Synthetic Strategy: A Plausible and Authoritative Approach to (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

While a specific, peer-reviewed synthesis for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is not readily found in the literature, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of N-substituted pyrazoles and subsequent regioselective borylation. The proposed two-step synthesis involves the initial formation of 1-cyclopropyl-1H-pyrazole, followed by a directed ortho-metalation (DoM) and borylation at the C5 position.

Step 1: Synthesis of 1-cyclopropyl-1H-pyrazole